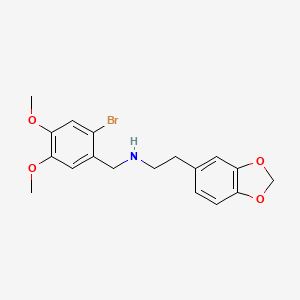![molecular formula C17H24N2O5S B4875646 1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4875646.png)
1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CBP-307, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine compounds and has been found to exhibit promising results in treating various diseases.
作用機序
The mechanism of action of 1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. This compound has also been found to bind to the serotonin 5-HT1A receptor, which is involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can modulate gene expression by inhibiting HDACs, which can lead to changes in cell proliferation, differentiation, and apoptosis. This compound has also been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine. One area of research could be to investigate its potential as a treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells, and further research could explore its efficacy in treating different types of cancer. Another area of research could be to investigate its potential as a treatment for neurological disorders. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential in treating other neurological disorders such as Parkinson's disease. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide insight into its potential therapeutic applications.
合成法
The synthesis of 1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine involves the reaction of cyclobutyl isocyanate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of piperazine. The reaction results in the formation of this compound, which is then purified using column chromatography. The yield of the reaction is approximately 50%, and the purity of the compound is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has shown promising results in treating various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
cyclobutyl-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-14-6-7-15(24-2)16(12-14)25(21,22)19-10-8-18(9-11-19)17(20)13-4-3-5-13/h6-7,12-13H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQRCTLDUWHEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4875567.png)

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4875587.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4875597.png)
![3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4875600.png)
![N-1,3,4-thiadiazol-2-yl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4875606.png)
![N-(3-acetylphenyl)-2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875612.png)
![7-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4875614.png)
![1-(4-fluorophenyl)-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B4875619.png)
![3-(1-adamantylmethyl)-5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4875632.png)


![7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4875651.png)

